XX-650-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XX-650-23: is a small molecule inhibitor that targets the interaction between the cyclic AMP response element-binding protein (CREB) and its coactivator, CREB-binding protein (CBP). This compound has shown significant potential in inducing apoptosis and cell cycle arrest in acute myeloid leukemia (AML) cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XX-650-23 involves the formation of N-(4-cyanophenyl)-3-hydroxy-2-naphthamide. This compound is synthesized through a series of reactions starting from naphthol AS-E phosphate .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the compound is typically prepared in research laboratories under controlled conditions to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: XX-650-23 primarily undergoes interactions that disrupt the CREB-CBP interaction. This disruption leads to apoptosis and cell cycle arrest in AML cells .
Common Reagents and Conditions:
Reagents: DMSO (dimethyl sulfoxide) is commonly used as a solvent for this compound.
Conditions: The compound is effective at concentrations ranging from 870 nM to 2.3 μM in various AML cell lines.
Major Products: The major products of reactions involving this compound are apoptotic cells and arrested cell cycles in AML .
Scientific Research Applications
XX-650-23 is extensively used in scientific research, particularly in the study of acute myeloid leukemia. It has been shown to:
- Inhibit the growth of AML cells in vitro with IC50 values ranging from 870 nM to 2.3 μM .
- Induce apoptosis through the intrinsic apoptosis pathway, activating caspase-3 and caspase-9 .
- Downregulate anti-apoptotic proteins such as Mcl-1 and Bcl-2 .
- Increase the survival of AML xenograft mice without toxicity to normal hematopoietic cells .
Mechanism of Action
XX-650-23 exerts its effects by blocking the interaction between CREB and CBP in AML cells. This blockage leads to cell cycle arrest and apoptosis by activating caspase-3 activity and decreasing the expression of the anti-apoptotic CREB-regulated BCL-2 protein . The compound is more efficient than other inhibitors like KG-501 .
Comparison with Similar Compounds
Niclosamide: Another potent inhibitor of CREB function, niclosamide has shown similar effects in inhibiting AML cell proliferation and inducing apoptosis.
Uniqueness: this compound stands out due to its higher efficiency in blocking the CREB-CBP interaction and its ability to induce apoptosis and cell cycle arrest in AML cells with minimal toxicity .
Properties
Molecular Formula |
C18H12N2O2 |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H12N2O2/c19-11-12-5-7-15(8-6-12)20-18(22)16-9-13-3-1-2-4-14(13)10-17(16)21/h1-10,21H,(H,20,22) |
InChI Key |
DRBIYQSSEMTUJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XX-650-23; XX 650 23; XX65023; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.